molecular formula C13H19N3O3 B14281128 2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide CAS No. 163840-93-5

2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide

Katalognummer: B14281128
CAS-Nummer: 163840-93-5
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: CQMZBHDKHVAQDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetamido group, a benzyl group, and a methoxymethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide typically involves multiple steps. One common method involves the reaction of D-Serine with benzylchloroformate and magnesium oxide in diethyl ether to produce ®-N-(benzyloxycarbonyl)serine. This intermediate is then treated with benzylamine in the presence of 4-methylmorpholine and isobutyl chloroformate in tetrahydrofuran (THF) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit glycosyltransferase enzymes, thereby affecting glycosylation processes in cells . The compound’s structure allows it to bind to these enzymes and disrupt their normal function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit glycosylation processes and its potential therapeutic applications set it apart from other similar compounds.

Eigenschaften

CAS-Nummer

163840-93-5

Molekularformel

C13H19N3O3

Molekulargewicht

265.31 g/mol

IUPAC-Name

2-acetamido-N-benzyl-2-(methoxymethylamino)acetamide

InChI

InChI=1S/C13H19N3O3/c1-10(17)16-12(15-9-19-2)13(18)14-8-11-6-4-3-5-7-11/h3-7,12,15H,8-9H2,1-2H3,(H,14,18)(H,16,17)

InChI-Schlüssel

CQMZBHDKHVAQDC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(C(=O)NCC1=CC=CC=C1)NCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.